molecular formula C11H11NO3S B2821133 (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate CAS No. 139564-95-7

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate

Cat. No.: B2821133
CAS No.: 139564-95-7
M. Wt: 237.27
InChI Key: IADDOIGRONETAH-UHFFFAOYSA-N
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Description

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate is a chemical compound with the molecular formula C11H11NO3S. It belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate typically involves the ring contraction of 1,5-benzothiazepines to 1,4-benzothiazines. This reaction is carried out using sodium nitrite as a reagent at ambient temperature for about one hour . The yield of this reaction is approximately 81% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity or binding to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate
  • Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate
  • 2-(Hydroxymethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Uniqueness

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate is unique due to its specific structural features and the presence of the acetate group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

(3-oxo-4H-1,4-benzothiazin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-7(13)15-6-10-11(14)12-8-4-2-3-5-9(8)16-10/h2-5,10H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADDOIGRONETAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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